6-Chloro-5-fluoro-4-methoxy-3-pyridinol
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Overview
Description
6-Chloro-5-fluoro-4-methoxy-3-pyridinol is a heterocyclic organic compound with the molecular formula C6H5ClFNO2 It is a derivative of pyridinol, characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the chlorination, fluorination, and methoxylation of pyridinol. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired substitutions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-4-methoxy-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can produce various substituted pyridinols.
Scientific Research Applications
6-Chloro-5-fluoro-4-methoxy-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-4-methoxy-3-pyridinol involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition or activation of certain enzymes or receptors, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-5-methoxy-3-pyridinol: Similar in structure but lacks the chlorine substituent.
5-Chloro-6-fluoro-3-pyridinol: Similar but with different positions of chlorine and fluorine.
4-Methoxy-3-pyridinol: Lacks both chlorine and fluorine substituents.
Uniqueness
6-Chloro-5-fluoro-4-methoxy-3-pyridinol is unique due to the specific combination and positions of its substituents, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1184172-47-1 |
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Molecular Formula |
C6H5ClFNO2 |
Molecular Weight |
177.56 g/mol |
IUPAC Name |
6-chloro-5-fluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5ClFNO2/c1-11-5-3(10)2-9-6(7)4(5)8/h2,10H,1H3 |
InChI Key |
JFDGZMZPRFRNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1O)Cl)F |
Origin of Product |
United States |
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